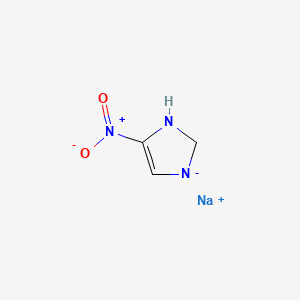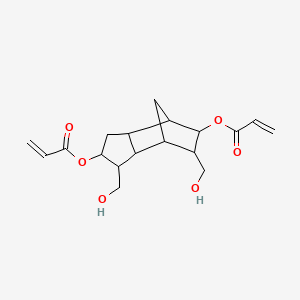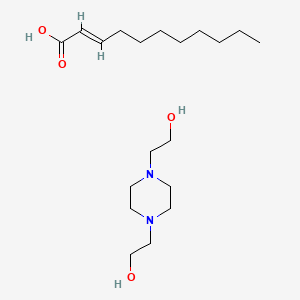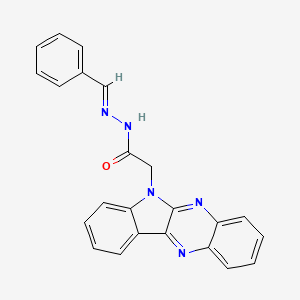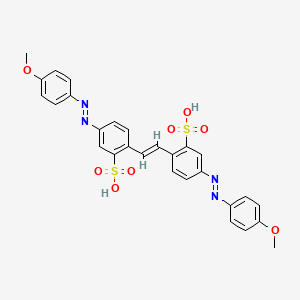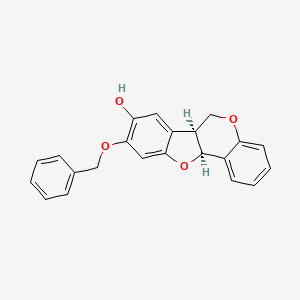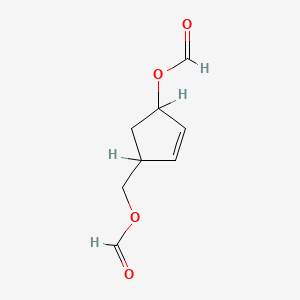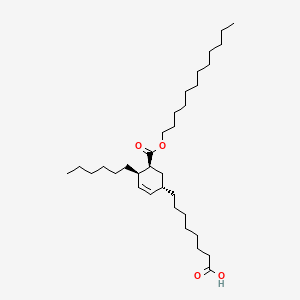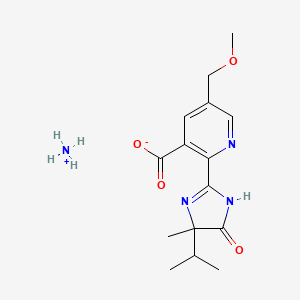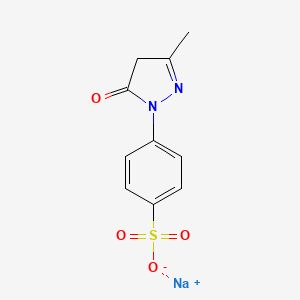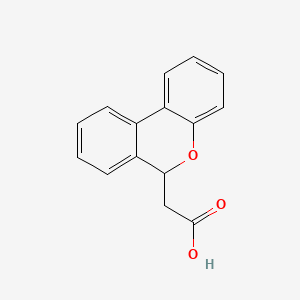
Einecs 285-865-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Einecs 285-865-4 involves the reaction of 1,2,3-Propanetricarboxylic acid, 2-hydroxy- with ethanolamine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
Einecs 285-865-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the chemical structure, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Einecs 285-865-4 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of Einecs 285-865-4 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Einecs 285-865-4 can be compared with other similar compounds, such as:
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, reaction products with ethanolamine (Einecs 285-617-5): Similar in structure and properties, but may have different applications and reactivity.
Other carboxylic acid derivatives: Compounds with similar functional groups and chemical properties, but varying in specific reactivity and applications.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications in scientific research and industry.
Properties
CAS No. |
85153-81-7 |
|---|---|
Molecular Formula |
C14H18N2O5 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
2-amino-3-phenylpropanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO2.C5H7NO3/c10-8(9(11)12)6-7-4-2-1-3-5-7;7-4-2-1-3(6-4)5(8)9/h1-5,8H,6,10H2,(H,11,12);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChI Key |
CQXVXFVRRRCZJW-HVDRVSQOSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)O.C1=CC=C(C=C1)CC(C(=O)O)N |
Canonical SMILES |
C1CC(=O)NC1C(=O)O.C1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


